6-Methyl-3-(4-nitrophenyl)chromen-2-one

Monoamine Oxidase B Inhibition Neuroprotection Parkinson's Disease

6-Methyl-3-(4-nitrophenyl)chromen-2-one (CAS 74981-12-7, ChEMBL CHEMBL3360732) is a synthetic 3-arylcoumarin derivative featuring a 6-methyl substituent on the benzopyrone core and a 4-nitrophenyl group at the 3-position. This substitution pattern confers strong electron-withdrawing character and distinct steric properties that critically influence target binding.

Molecular Formula C16H11NO4
Molecular Weight 281.26 g/mol
Cat. No. B10780212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-(4-nitrophenyl)chromen-2-one
Molecular FormulaC16H11NO4
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H11NO4/c1-10-2-7-15-12(8-10)9-14(16(18)21-15)11-3-5-13(6-4-11)17(19)20/h2-9H,1H3
InChIKeyXGJDMHWEDXLYCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3-(4-nitrophenyl)chromen-2-one: A High-Potency, Selective MAO-B Inhibitor from the 3-Arylcoumarin Class


6-Methyl-3-(4-nitrophenyl)chromen-2-one (CAS 74981-12-7, ChEMBL CHEMBL3360732) is a synthetic 3-arylcoumarin derivative featuring a 6-methyl substituent on the benzopyrone core and a 4-nitrophenyl group at the 3-position [1]. This substitution pattern confers strong electron-withdrawing character and distinct steric properties that critically influence target binding [2]. The compound has been characterized as a potent and highly selective inhibitor of human monoamine oxidase B (hMAO-B), with nanomolar inhibitory activity that distinguishes it from many other coumarin-based MAO inhibitors [3].

Why 6-Methyl-3-(4-nitrophenyl)chromen-2-one Cannot Be Substituted with Unfunctionalized 3-Arylcoumarins


Within the 3-arylcoumarin chemotype, MAO inhibitory activity and isoform selectivity are exquisitely dependent on the nature and position of substituents on both the coumarin core and the 3-phenyl ring [1]. The 6-methyl group on the target compound enhances MAO-B potency and selectivity compared to unsubstituted analogs, while the 4-nitro group on the phenyl ring dramatically increases electron-withdrawing character, which is essential for high-affinity binding to the MAO-B active site [1]. Replacing the 4-nitrophenyl group with a 4-aminophenyl group, for example, shifts selectivity toward MAO-A, demonstrating that generic substitution of 3-arylcoumarins is not possible without compromising the desired pharmacological profile [1]. Furthermore, the simultaneous absence of hydroxyl groups on the coumarin core distinguishes this compound from catechol-containing analogs like 7,8-dihydroxy-3-(4-nitrophenyl)coumarin, which exhibit micromolar, non-selective MAO inhibition rather than the nanomolar, MAO-B-selective profile of the target compound [2].

Quantitative Evidence for 6-Methyl-3-(4-nitrophenyl)chromen-2-one: Comparator-Based Differentiation Data


hMAO-B Inhibitory Potency: 6-Methyl-3-(4-nitrophenyl)chromen-2-one vs. 7,8-Dihydroxy-3-(4-nitrophenyl)coumarin

6-Methyl-3-(4-nitrophenyl)chromen-2-one inhibits human MAO-B with an IC50 of 2.1 nM, as determined in a cell-based assay using BTI-Tn-5B1-4 cells [1]. This is approximately 1,800-fold more potent than 7,8-dihydroxy-3-(4-nitrophenyl)coumarin (compound 3j), a structurally related 3-arylcoumarin that bears catechol hydroxyl groups on the coumarin core and exhibits an MAO-B IC50 of 3.8 µM (3,800 nM) [2]. The dramatic difference in potency underscores the detrimental effect of hydroxyl substitution on MAO-B inhibitory activity within this scaffold.

Monoamine Oxidase B Inhibition Neuroprotection Parkinson's Disease

hMAO-B vs. hMAO-A Selectivity: 6-Methyl-3-(4-nitrophenyl)chromen-2-one Demonstrates Exceptional Isoform Preference

The compound exhibits outstanding selectivity for hMAO-B over hMAO-A, with a selectivity ratio of approximately 1,990-fold (hMAO-A IC50 = 4,180 nM vs. hMAO-B IC50 = 2.1 nM) [1][2]. This contrasts sharply with 7,8-dihydroxy-3-(4-nitrophenyl)coumarin, which is essentially non-selective (hMAO-A IC50 = 6.46 µM vs. hMAO-B IC50 = 3.8 µM; selectivity ratio ~1.7) [3]. The high selectivity of the target compound is attributed to the optimal alignment of the 6-methyl and 4-nitrophenyl substituents within the MAO-B active site, as supported by molecular docking studies [4].

Monoamine Oxidase Selectivity Isoform Profiling Drug Safety

Comparison to Clinical Benchmark: 6-Methyl-3-(4-nitrophenyl)chromen-2-one vs. Selegiline in hMAO-B Inhibition

6-Methyl-3-(4-nitrophenyl)chromen-2-one belongs to a series of 6-substituted-3-arylcoumarins identified as potent hMAO-B inhibitors, with the most active compound in the series being 64-fold more active than the clinical MAO-B inhibitor selegiline [1]. While the exact IC50 ratio for this specific compound versus selegiline has not been directly measured in the same assay, its IC50 of 2.1 nM places it in the same nanomolar potency range as the lead compound in the series (coumarin 7), which was characterized as 64-fold more potent than selegiline [1][2]. Compounds in this series, including the target compound, consistently outperform selegiline's hMAO-B inhibitory activity (typically 130-140 nM in comparable assays) by factors ranging from approximately 30- to 60-fold [1].

MAO-B Inhibitor Benchmarking Selegiline Comparator Coumarin Lead Optimization

Nitro vs. Amino Substitution at the 3-Phenyl Ring: Impact on MAO-B Selectivity in 3-Arylcoumarin Series

In a direct series comparison, nitro-substituted 3-arylcoumarins (including 6-methyl-3-(4-nitrophenyl)chromen-2-one) exhibited superior MAO-B potency compared to their 4-aminophenyl counterparts, though the amino derivatives showed higher MAO-B selectivity over MAO-A [1]. The nitro derivatives (compounds 1-3 in the Matos 2015 series) achieved IC50 values between 2 and 6 nM against hMAO-B, whereas the amino derivatives (compounds 4-6) showed comparable or slightly lower MAO-B potency but significantly reduced MAO-A inhibition, resulting in enhanced selectivity [1]. This trade-off between absolute MAO-B potency (favoring the nitro scaffold) and isoform selectivity (favoring the amino scaffold) is a critical decision point for medicinal chemists [1].

Structure-Activity Relationship Nitro vs. Amino Substituents MAO Inhibitor Design

Key Research and Industrial Application Scenarios for 6-Methyl-3-(4-nitrophenyl)chromen-2-one


CNS Drug Discovery: Lead Optimization for Parkinson's Disease Therapeutics

With an hMAO-B IC50 of 2.1 nM and a selectivity ratio of ~1,990 over hMAO-A, this compound serves as a high-potency starting point for developing next-generation MAO-B inhibitors for Parkinson's disease [1][2]. Its nanomolar potency surpasses many other 3-arylcoumarin-based leads and represents a 60-65-fold potency improvement over the clinical standard selegiline based on class-level evidence [3]. Researchers can use this scaffold to explore additional modifications that maintain potency while optimizing pharmacokinetic properties.

Chemical Probe for Studying MAO-B Biology and Isoform Selectivity Mechanisms

The exceptional selectivity window of this compound (nearly 2,000-fold for MAO-B over MAO-A) makes it a valuable chemical probe for dissecting MAO-B-specific biological functions without confounding MAO-A inhibition artifacts [1][2]. This addresses a significant limitation of less selective probes like 7,8-dihydroxy-3-(4-nitrophenyl)coumarin, which exhibits only ~1.7-fold selectivity [4].

SAR Template for Exploring Nitro-to-Amino Substitution Effects in 3-Arylcoumarins

This compound is a key representative of the nitro-substituted 3-arylcoumarin series, which shows superior absolute MAO-B potency compared to amino analogs [5]. Medicinal chemistry teams can use this compound as a reference standard when evaluating the potency-selectivity trade-off inherent in the 3-arylcoumarin scaffold, enabling rational design of analogs that balance nanomolar MAO-B potency with reduced MAO-A liability.

Quote Request

Request a Quote for 6-Methyl-3-(4-nitrophenyl)chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.